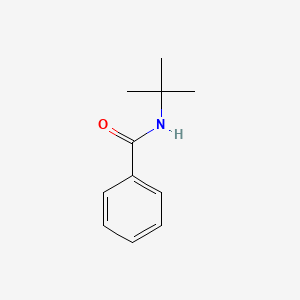

N-tert-Butylbenzamide

説明

Historical Context and Significance in Organic Synthesis

The synthesis of N-tert-butylbenzamides has been a subject of study for several decades, with early methods reported in the 1970s. One of the initial documented syntheses involved the reaction of t-butyl amine with the corresponding aroyl chloride in a 10% aqueous sodium hydroxide (B78521) solution. tandfonline.com Another early method utilized the Ritter reaction, reacting isobutylene (B52900) with an appropriate aryl cyanide. tandfonline.com

A significant advancement was the development of a high-yield procedure involving the reaction of an aroyl acid chloride with an ethereal solution containing equimolar amounts of t-butyl amine and triethylamine (B128534). tandfonline.com In this method, triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, simplifying the work-up process to a simple filtration. tandfonline.com

The Ritter reaction remains a cornerstone for the synthesis of N-tert-butyl amides. ias.ac.insemanticscholar.org This reaction involves the addition of a carbocation, generated from a tertiary alcohol or alkene in the presence of a strong acid, to a nitrile. semanticscholar.org Over the years, various catalysts have been developed to improve the efficiency and environmental friendliness of the Ritter reaction, including solid acid catalysts like sulfated polyborate, which allows for solvent-free conditions and catalyst recyclability. ias.ac.in Another efficient catalyst system is polyvinylpolypyrrolidone-supported boron trifluoride (PVPP-BF3), which facilitates the reaction between nitriles and tert-butyl acetate (B1210297) to produce N-tert-butyl amides in good to excellent yields. semanticscholar.org

Another synthetic route involves the rearrangement of oxaziridines. In a reaction first reported by Emmons, the treatment of t-butyl-oxaziridines with catalytic amounts of ammonium (B1175870) iron (II) sulfate (B86663) in water yields N-tert-butylbenzamides in good yields. rowan.edu More recently, an iron(II) sulfate-catalyzed rearrangement of N-tert-butyloxaziridines in a water/SDS micellar system has been shown to efficiently produce N-alkylbenzamides. rsc.org

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aroyl acid chloride, t-butyl amine | Triethylamine | Ether | Excellent | tandfonline.com |

| Nitriles, Tertiary alcohols | Sulfated polyborate | Solvent-free | Good to Excellent | ias.ac.in |

| Nitriles, tert-butyl acetate | PVPP-BF3 | 70 °C | Good to Excellent | semanticscholar.org |

| t-Butyl-oxaziridines | Ammonium iron (II) sulfate | Water | Good | rowan.edu |

Overview of Research Trajectories for this compound and its Derivatives

The research involving this compound and its derivatives has expanded from fundamental synthesis to diverse applications in medicinal chemistry, materials science, and advanced organic synthesis.

In medicinal chemistry, the benzamide (B126) scaffold is a well-established pharmacophore. Derivatives of this compound have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai For instance, certain 3,4,5-trihydroxy-N-alkyl-benzamides, which are derivatives of gallic acid, have shown potential anticancer activity against colon carcinoma cells. orientjchem.org The derivative 4-amino-N-(tert-butyl)benzamide is used as a versatile building block in medicinal chemistry for synthesizing pharmaceutical compounds targeting various diseases. xindaobiotech.com

The this compound moiety is also a crucial component in the development of directing groups for C–H bond activation and functionalization. This has become a major research trajectory, as it allows for the highly regioselective synthesis of complex substituted aromatic compounds. The amide group acts as a weakly coordinating directing group, guiding a transition metal catalyst (e.g., iridium, rhodium) to activate a C-H bond at the ortho-position of the benzene (B151609) ring. rsc.orgacs.org This strategy has been successfully applied in reactions such as ortho-amidation, where an amino group is selectively introduced. rsc.org

Derivatives are also explored in material science. For example, 4-amino-N-(tert-butyl)benzamide is used in polymer science for the synthesis of functional polymers with specific properties like thermal stability. xindaobiotech.com

| Derivative Name | Area of Research | Application/Significance | Reference |

|---|---|---|---|

| 4-Amino-N-(tert-butyl)benzamide | Medicinal Chemistry, Polymer Science | Building block for pharmaceuticals and functional polymers. | xindaobiotech.com |

| N-Benzyl 4-(tert-butyl)benzamide | Medicinal Chemistry | Studied for potential anti-inflammatory, antimicrobial, and anticancer effects. | ontosight.ai |

| N-tert-Butyl-2-(phenylsulfonamido)benzamides | Organic Synthesis (C-H Activation) | Products of iridium-catalyzed ortho-C–H amidation, demonstrating the utility of the directing group. | rsc.org |

| 3,4,5-Trihydroxy-N-tert-butyl-benzamide | Medicinal Chemistry | Investigated for anticancer activity. | orientjchem.org |

Current Research Landscape and Emerging Trends

The current research landscape for this compound is dominated by its application in advanced organic synthesis, particularly in the field of C–H functionalization. A significant trend is the development of more sustainable and efficient catalytic systems. This includes the use of environmentally benign ionic liquids as reaction media for iridium-catalyzed ortho-C–H amidation, which can proceed under mild conditions and in the open air. rsc.org Research also focuses on broadening the scope of coupling partners, such as various sulfonyl azides, to generate a diverse library of substituted benzamides. rsc.org

Another emerging trend is the study of the fundamental physical and chemical properties of the amide bond in structures like this compound. The steric hindrance from the tert-butyl group can lead to a twisted amide bond, which alters its classic planar resonance structure. nih.gov These "twisted amides" exhibit unique reactivity, making the N-C(O) bond susceptible to cleavage reactions, which is a departure from the typical inertness of amides. nih.gov This has implications for developing novel synthetic transformations where amides can be used as acylating agents in cross-coupling reactions. nih.gov

Infrared spectroscopy studies are being used to investigate solvent-solute interactions of this compound. researchgate.net Understanding how different solvents affect the carbonyl stretching vibration provides insight into the compound's behavior at a molecular level, which is crucial for optimizing reaction conditions and for applications in analytical chemistry. researchgate.net Furthermore, photochemical transformations involving benzoyl radicals, which can lead to the formation of this compound, represent another area of active investigation. researchgate.net

| Technique | Key Data Points | Reference |

|---|---|---|

| FTIR (KBr) | νmax (cm⁻¹): 3332 (N-H), 1643 (C=O) | rsc.org |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 | rsc.org |

Structure

3D Structure

特性

IUPAC Name |

N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWWTHOGCJXTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207681 | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5894-65-5 | |

| Record name | N-t-Butylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butylbenzamide and Its Analogues

Classical Approaches to N-tert-Butylbenzamide Synthesis

Traditional methods for forming the amide bond in this compound rely on fundamental organic reactions that have been refined over decades. These include the direct reaction of an activated carboxylic acid derivative with an amine and acid-catalyzed additions to nitriles.

Amidation Reactions of Aroyl Chlorides with tert-Butylamine (B42293)

One of the most direct and widely used methods for synthesizing this compound is the acylation of tert-butylamine with benzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the aroyl chloride. fishersci.itlibretexts.org The reaction proceeds rapidly and is typically conducted in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. fishersci.it

The general reaction is as follows: Benzoyl chloride + tert-Butylamine → this compound + HCl

A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is essential to scavenge the HCl formed. fishersci.it The reaction is often exothermic and can be performed at room temperature or below. libretexts.org

Table 1: Examples of this compound Synthesis via Amidation

| Aroyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | tert-Butylamine | Pyridine | Dichloromethane (DCM) | High | fishersci.it |

| Ethanoyl chloride | Ammonia | Excess Ammonia | Water (conc. solution) | Not specified | libretexts.org |

Ritter Reaction Strategies Employing Nitriles and Tertiary Alcohols/Isobutylene (B52900)

The Ritter reaction provides an alternative and powerful route to N-substituted amides, including this compound. wikipedia.org This method transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgopenochem.org

The mechanism involves the formation of a stable tertiary carbocation (tert-butyl cation) from a precursor like tert-butanol (B103910) or isobutylene under strongly acidic conditions (e.g., concentrated sulfuric acid). jimdofree.commaxbrainchemistry.com The nitrile (benzonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final this compound. wikipedia.orgopenochem.org

Key Steps in the Ritter Reaction:

Carbocation Formation: A tertiary alcohol or an alkene is protonated by a strong acid, followed by the loss of water or protonation of the double bond to generate a stable tert-butyl carbocation.

Nucleophilic Attack: The nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion.

Hydrolysis: The nitrilium ion is attacked by water, and after tautomerization and deprotonation, the N-tert-butyl amide is formed. jimdofree.com

Table 2: Ritter Reaction for this compound Synthesis

| Nitrile Source | Carbocation Source | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzonitrile (B105546) | 2-methylpropan-2-ol (tert-Butanol) | Concentrated Sulfuric Acid | This compound | jimdofree.com |

| Various Nitriles | Isobutylene | Strong Acid | N-tert-Butyl Amides | wikipedia.org |

| Various Nitriles | Tertiary Alcohols | Strong Acid | N-tert-Butyl Amides | maxbrainchemistry.com |

Catalytic Synthesis of N-tert-Butylbenzamides

To overcome the often harsh conditions of classical methods, catalytic approaches have been developed. These methodologies utilize transition metals or Brønsted acids to facilitate the synthesis under milder and more efficient conditions.

Transition Metal Catalysis in this compound Formation (e.g., Cu(OTf)₂)

Transition metal catalysts have emerged as powerful tools in organic synthesis. Copper(II) triflate (Cu(OTf)₂), a stable and powerful Lewis acid, has been shown to be a highly effective catalyst for a modified Ritter reaction to produce N-tert-butyl amides. researchgate.netresearchgate.netwikipedia.org This method allows for the reaction of various nitriles with di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature, affording excellent yields of the corresponding N-tert-butyl amides. researchgate.net

The Cu(OTf)₂ catalyst activates the di-tert-butyl dicarbonate, facilitating the generation of the tert-butyl cation, which is then trapped by the nitrile in a manner analogous to the classical Ritter reaction. researchgate.netresearchgate.net This catalytic system is notable for its efficiency, mild reaction conditions, and broad substrate scope, accommodating alkyl, aryl, benzyl (B1604629), and furyl nitriles. researchgate.net

Table 3: Cu(OTf)₂-Catalyzed Synthesis of N-tert-Butyl Amides from Nitriles and Di-tert-butyl dicarbonate

| Nitrile Substrate | Yield of N-tert-butyl amide (%) |

|---|---|

| Benzonitrile | 89 |

| 4-Methylbenzonitrile | 91 |

| 4-Bromobenzonitrile | 86 |

| 3-Fluorobenzonitrile | 84 |

| Phenylacetonitrile | 86 |

| Acetonitrile | 84 |

Data sourced from Yang et al. (2020). researchgate.net All reactions were performed with the nitrile (5 mmol) and di-tert-butyl dicarbonate (7.5 mmol) with 5 mol% Cu(OTf)₂.

Brønsted Acid Catalysis in Ritter Reactions (e.g., Sulfated Polyborate)

While the classical Ritter reaction requires stoichiometric amounts of strong acids, modern variations employ catalytic quantities of Brønsted acids. researchgate.net This approach reduces waste and simplifies purification. Various strong Brønsted acids, including solid acids like sulfated polyborate, have been explored to catalyze this transformation heterogeneously, allowing for easier catalyst recovery and recycling. abo.fi

Organic acids such as 2,4-dinitrobenzenesulfonic acid (DNBSA) and p-toluenesulfonic acid (PTSA) have also been used in catalytic amounts to promote the Ritter reaction between alcohols and nitriles under milder conditions than traditional methods. researchgate.net The use of a Brønsted acid catalyst facilitates the crucial carbocation formation step without the need for super-stoichiometric quantities of corrosive mineral acids. morressier.com Recent computational studies have even explored the design of chiral Brønsted acids to achieve asymmetric Ritter reactions. morressier.com

Synthesis of Substituted this compound Derivatives

The synthetic methodologies described above are readily adaptable for the preparation of a wide array of substituted this compound derivatives. By selecting appropriately substituted starting materials, functional groups can be incorporated into the aromatic ring.

Amidation Method : The use of substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, 4-bromobenzoyl chloride, 2-chlorobenzoyl chloride) in the reaction with tert-butylamine directly yields the corresponding substituted N-tert-butylbenzamides. rsc.org This approach allows for late-stage functionalization if the desired substituted benzoic acid is available.

Ritter Reaction Method : Similarly, substituted benzonitriles can be employed in the Ritter reaction. The Cu(OTf)₂-catalyzed system, for instance, has demonstrated high efficiency with electron-donating and electron-withdrawing substituents on the benzonitrile ring, including methyl, methoxy (B1213986), fluoro, and bromo groups. researchgate.net

Table 4: Synthesis of Substituted this compound Derivatives

| Product | Synthetic Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|---|

| N-(tert-Butyl)-4-methoxybenzamide | Amidation | 4-Methoxybenzoyl chloride, tert-Butylamine | Not specified | rsc.org |

| 4-Bromo-N-(tert-butyl)benzamide | Amidation | 4-Bromobenzoyl chloride, tert-Butylamine | Not specified | rsc.org |

| N-(tert-Butyl)-2-chlorobenzamide | Amidation | 2-Chlorobenzoyl chloride, tert-Butylamine | Not specified | rsc.org |

| N-(tert-Butyl)-3-methylbenzamide | Cu(OTf)₂-catalyzed Ritter | 3-Methylbenzonitrile, Di-tert-butyl dicarbonate | 82 | researchgate.net |

| N-(tert-Butyl)-3-fluorobenzamide | Cu(OTf)₂-catalyzed Ritter | 3-Fluorobenzonitrile, Di-tert-butyl dicarbonate | 84 | researchgate.net |

Derivatization through Amidation of Functionalized Benzoic Acids (e.g., Gallic Acid Derivatives)

The synthesis of this compound analogues from functionalized benzoic acids is a foundational approach, allowing for the incorporation of diverse functionalities. A notable example is the derivatization of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol. mdpi.comnih.gov The direct amidation of gallic acid with tert-butylamine can be challenging due to the reactive hydroxyl groups. Therefore, a common strategy involves a multi-step process:

Protection of Hydroxyl Groups: The three phenolic hydroxyl groups of gallic acid are typically protected to prevent side reactions. This is often achieved by converting them into less reactive ethers, such as methoxy or benzyloxy groups. For instance, reacting gallic acid with benzyl chloride under basic conditions yields 3,4,5-tris(benzyloxy)benzoic acid. mdpi.com

Amide Bond Formation: The carboxylic acid of the protected gallic acid is then activated to facilitate the reaction with tert-butylamine. Standard peptide coupling reagents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of Hydroxybenzotriazole (HOBt), are effective for this transformation. nih.govresearchgate.net The protected benzoic acid is coupled with tert-butylamine to form the corresponding N-tert-butyl-3,4,5-tris(benzyloxy)benzamide.

Deprotection: In the final step, the protecting groups are removed to yield the desired polyhydroxylated this compound analogue. For benzyl groups, this is typically accomplished through catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst. mdpi.com

This methodology allows for the synthesis of gallic acid amides, which are explored for various biological applications due to the combined structural features of the galloyl moiety and the amide linkage. nih.gov

Introduction of Halogen, Nitro, Methyl, and Cyano Substituents

Introducing a range of substituents onto the phenyl ring of this compound can be achieved by starting with the appropriately substituted benzoic acid or benzonitrile. The primary method is the direct amidation of a substituted benzoic acid with tert-butylamine.

A general and widely used procedure involves coupling reagents like EDCI and HOBt in a suitable solvent such as N,N-dimethylformamide (DMF). nih.gov This method is effective for a variety of benzoic acids bearing electron-donating and electron-withdrawing groups. For example, 4-fluorobenzoic acid, 4-methylbenzoic acid, and 2-iodobenzoic acid can be successfully converted to their corresponding this compound derivatives. nih.gov

An alternative route for synthesizing substituted N-tert-butylbenzamides involves a Ritter-type reaction. A highly efficient method utilizes copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst to react substituted benzonitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature. researchgate.net This reaction is particularly effective for introducing cyano and other functional groups. The reaction accommodates benzonitriles with substituents at the ortho, meta, and para positions, providing excellent yields. researchgate.net

The synthesis of N-(tert-butyl)-4-nitrobenzamide is a key step for creating further derivatives. It can be prepared by reacting p-nitrobenzoyl chloride with tert-butylamine. google.com The resulting nitro compound is a valuable intermediate, as the nitro group can be readily reduced to an amine, which can then be further modified. google.com

The table below summarizes the synthesis of various monosubstituted N-tert-butylbenzamides using the Cu(OTf)₂-catalyzed reaction of the corresponding benzonitrile with di-tert-butyl dicarbonate. researchgate.net

| Substituent | Starting Benzonitrile | Yield (%) |

|---|---|---|

| 4-Methyl | 4-Methylbenzonitrile | 91 |

| 3-Methyl | 3-Methylbenzonitrile | 82 |

| 2-Methyl | 2-Methylbenzonitrile | 85 |

| 4-Fluoro | 4-Fluorobenzonitrile | 88 |

| 3-Fluoro | 3-Fluorobenzonitrile | 84 |

| 4-Chloro | 4-Chlorobenzonitrile | 86 |

| 4-Bromo | 4-Bromobenzonitrile | 85 |

| 4-Cyano | Terephthalonitrile | 89 |

Synthesis of Poly-substituted N-tert-Butylbenzamides

The synthesis of N-tert-butylbenzamides with multiple substituents on the aromatic ring follows similar principles to monosubstituted derivatives, primarily relying on the amidation of a pre-functionalized benzoic acid. The choice of synthetic route and the order of reactions are critical and are guided by the directing effects of the substituents already present on the ring. youtube.com

For instance, the synthesis of N-tert-butyl-3,5-dinitrobenzamide can be achieved by the standard amidation of 3,5-dinitrobenzoic acid using coupling reagents. nih.govresearchgate.net Similarly, trimethoxy-substituted analogues, such as N-tert-butyl-2,4,5-trimethoxybenzamide, are prepared from the corresponding 2,4,5-trimethoxybenzoic acid. nih.gov

The planning of these syntheses requires careful consideration of substituent effects. For example, to synthesize a molecule with groups that have conflicting directing effects, a multi-step sequence involving functional group interconversion is often necessary. A common strategy involves nitration, followed by reduction of the nitro group to an amine, which can then be converted into a wide array of other functional groups (e.g., halogens, cyano) via a diazonium salt intermediate (Sandmeyer reaction). youtube.com This allows for precise control over the placement of multiple substituents.

Advanced Synthetic Strategies and Yield Optimization in this compound Preparation

Recent research has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of this compound and its derivatives. These advanced strategies often involve novel catalytic systems to improve yields and simplify reaction conditions.

One innovative approach is the iron(III) sulfate-catalyzed rearrangement of 2-tert-butyl-3-aryloxaziridines in water. rsc.org This method proceeds by first synthesizing the oxaziridine (B8769555) intermediate from the corresponding aromatic aldehyde and tert-butylamine. The subsequent rearrangement, catalyzed by Fe₂(SO₄)₃ in the presence of a surfactant, yields the desired this compound. This strategy has been successfully applied to produce a range of substituted amides. rsc.org

The table below presents the yields for various N-tert-butylbenzamides prepared via the iron-catalyzed rearrangement of aryloxaziridines. rsc.org

| Product | Yield (%) |

|---|---|

| N-(tert-Butyl)benzamide | 95 |

| N-(tert-Butyl)-4-methoxybenzamide | 94 |

| N-(tert-Butyl)-4-chlorobenzamide | 93 |

| N-(tert-Butyl)-2-chlorobenzamide | 90 |

| N-(tert-Butyl)-4-(trifluoromethyl)benzamide | 92 |

Another highly effective and advanced strategy is the Ritter reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂). researchgate.net This method is notable for its mild conditions, operating at room temperature without the need for a solvent, and its high efficiency. It provides a direct route to N-tert-butyl amides from a wide variety of alkyl, benzyl, and aryl nitriles, consistently producing excellent isolated yields. researchgate.netresearchgate.net This catalytic system is stable and offers a significant improvement over classical Ritter reaction conditions which often require strong acids and high temperatures.

Chemical Reactivity and Reaction Mechanisms of N Tert Butylbenzamide

C-H Functionalization Studies

N-tert-Butylbenzamide has emerged as a valuable substrate in the field of C-H functionalization, a powerful strategy in modern organic synthesis that aims to directly convert carbon-hydrogen bonds into new chemical bonds. The amide directing group plays a crucial role in activating and guiding the regioselective functionalization of the aromatic C-H bonds. This section will delve into two key types of transition metal-catalyzed C-H functionalization reactions involving this compound: amination with organic azides and arylation with arylboronic acids.

The direct amination of C-H bonds is a highly atom-economical method for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound serves as a model substrate for these studies, where the tert-butyl group provides steric bulk and the amide functionality acts as an effective directing group for ortho-C-H activation.

The C-H amination of this compound with organic azides has been extensively studied using Group 9 metal catalysts, particularly those containing Rhodium(III), Iridium(III), and Cobalt(III). The generally accepted catalytic cycle for these transformations involves several key steps:

C-H Activation: The reaction is initiated by the coordination of the amide oxygen to the metal center, followed by the cleavage of the ortho-C-H bond to form a five-membered metallacycle intermediate. This step is often facilitated by a base or an additive.

Azide (B81097) Coordination and Nitrene Formation: The organic azide then coordinates to the metal center. Subsequent extrusion of dinitrogen (N₂) generates a highly reactive metal-nitrenoid intermediate.

Migratory Insertion: The nitrenoid moiety undergoes migratory insertion into the metal-carbon bond of the metallacycle.

Protodemetalation: The final step involves protodemetalation, typically by a proton source in the reaction medium, which releases the aminated product and regenerates the active catalyst.

Computational and experimental studies have revealed that for Rh(III) and Ir(III) catalysts, the reaction proceeds through a similar profile. However, the nature of the metal significantly influences the kinetics and thermodynamics of the individual steps. In contrast, Cobalt(III) catalysts have shown lower activity in these reactions, which has been attributed to a kinetically and thermodynamically less favorable rate-determining step.

The choice of the Group 9 metal catalyst has a profound impact on the efficiency and outcome of the C-H amination of this compound. Comparative studies have highlighted the following key differences:

Rhodium(III) and Iridium(III): Both Rh(III) and Ir(III) complexes are effective catalysts for this transformation. Iridium(III) catalysts often exhibit higher catalytic activity, which is attributed to the stronger metal-ligand bonds and a more favorable energy profile for the formation of the key metal-nitrenoid intermediate. The higher stability of the iridium-nitrenoid is thought to be a contributing factor.

The table below summarizes the general reactivity trends observed for the C-H amination of this compound with organic azides using different Group 9 metal catalysts.

| Metal Catalyst | General Reactivity | Key Mechanistic Features |

| Rhodium(III) | High | Well-balanced catalytic cycle, effective nitrenoid formation and insertion. |

| Iridium(III) | Very High | More facile formation of a stable metal-nitrenoid intermediate. |

| Cobalt(III) | Low | Kinetically and thermodynamically challenging rate-determining step. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The Rh(III)-catalyzed C-H amination of this compound has been shown to be compatible with a variety of organic azides, allowing for the introduction of diverse amino groups at the ortho position. The electronic properties of the azide have a significant effect on the reaction energetics.

Electron-withdrawing groups on the aryl azide can lower the activation barriers for both the N₂-extrusion and the subsequent C-N bond-forming step. This is attributed to the stabilization of the transition states involved in these processes. The reaction is tolerant of various functional groups on both the benzamide (B126) and the azide, demonstrating the versatility of this methodology.

The following table provides examples of different organic azides used in the Rh(III)-catalyzed C-H amination of this compound and the general observations regarding their reactivity.

| Azide Type | Example | General Reactivity |

| Aryl Azides | Phenyl azide | Good reactivity, influenced by substituents on the aromatic ring. |

| 4-Nitrophenyl azide | Enhanced reactivity due to the electron-withdrawing nitro group. | |

| Sulfonyl Azides | Tosyl azide | Highly reactive, commonly used aminating agent. |

| Alkyl Azides | Benzyl (B1604629) azide | Generally less reactive than aryl and sulfonyl azides. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The direct arylation of C-H bonds with arylboronic acids is a powerful tool for the construction of biaryl compounds, which are important structural motifs in many biologically active molecules and functional materials. This compound can undergo regioselective ortho-arylation, with the amide group once again serving as an effective directing group.

Ruthenium(II) complexes have been demonstrated to be effective catalysts for the ortho-C-H arylation of N-alkyl and N,N-dialkyl benzamides with arylboronic acids. While specific detailed studies on this compound are limited, a plausible catalytic pathway can be proposed based on studies with analogous substrates. A specific example of the arylation of 4-methoxy-N-tert-butylbenzamide with 4-hydroxyphenylboronic acid has been reported, indicating the viability of this transformation.

The proposed catalytic cycle for the Ru(II)-catalyzed ortho-arylation of this compound is as follows:

C-H Activation: Similar to the amination reaction, the cycle begins with the coordination of the amide oxygen to the Ru(II) center, followed by ortho-C-H bond activation to form a ruthenacycle intermediate. This step is often the rate-determining step.

Transmetalation: The arylboronic acid undergoes transmetalation with the ruthenacycle, transferring the aryl group to the ruthenium center. This step typically requires an additive, such as a silver or copper salt, to facilitate the process.

Reductive Elimination: The diaryl-ruthenium intermediate then undergoes reductive elimination to form the C-C bond of the biaryl product, regenerating a Ru(0) species.

Oxidation: The Ru(0) species is then reoxidized to the active Ru(II) catalyst by an oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

The reaction is highly regioselective for the ortho position due to the directing effect of the amide group. The electronic nature of both the benzamide and the arylboronic acid can influence the reaction efficiency.

Regioselective Arylation with Arylboronic Acids

Rhodium(III)-Catalyzed Arylation Pathways

The amide functional group of this compound can act as a directing group in rhodium(III)-catalyzed C-H activation, enabling functionalization at the ortho position of the benzoyl group. nih.gov This approach is a powerful strategy for forming sp²-sp³ carbon-carbon bonds from aryl C-H bonds. nih.gov The specific reaction pathway can be influenced by the choice of amide substituent and reaction conditions, leading to distinct products such as hydroarylation, amidoarylation, or dehydrogenative Heck-type products. nih.gov

The general mechanism for these transformations involves an initial C-H activation event, where the rhodium catalyst coordinates to the amide and activates the ortho C-H bond. This forms an aryl-rhodium intermediate. nih.gov In the presence of an alkene, this intermediate can undergo migratory insertion to form a seven-membered rhodacycle. nih.govnih.gov From this common intermediate, several pathways can diverge:

Hydroarylation: Protonation of the metallacycle leads to the hydroarylation product. nih.gov

Dehydrogenative Heck-type Reaction: A β-hydride elimination from the metallacycle, followed by reductive elimination, yields the Heck-type product. nih.govnih.gov

Amidoarylation: A reductive elimination pathway from the metallacycle can lead directly to the amidoarylation product. nih.gov

Deuterium labeling experiments have confirmed that the rhodium catalyst can sample both ortho positions on the benzamide ring during the C-H activation process. nih.gov The versatility of Rh(III) catalysis allows for the synthesis of complex polycyclic products, often containing new all-carbon quaternary centers. nih.gov

Reactions Involving the Amide Moiety

This compound reacts with organoaluminum compounds, such as trimethylaluminum (B3029685) (Me₃Al), to form stable aluminum–amidate complexes. researchgate.net In these reactions, the amide acts as a proton source and a ligand. The resulting amidate ligand typically coordinates to the aluminum center in a bidentate fashion through both the nitrogen and oxygen atoms (κ²-N,O coordination). researchgate.net

The reaction between this compound and one equivalent of trimethylaluminium yields a dimeric, eight-membered ring compound, bis[μ-(N-tert-butylbenzamidato-κ¹N:κ¹O)]-tetramethyldialuminum, often represented as {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂. researchgate.net X-ray diffraction analysis confirms the dimeric structure and the κ² coordination mode of the amidate ligands to the aluminum ions. researchgate.net The stoichiometry between the amide and the aluminum reagent is a critical factor that determines the structure of the final product. For instance, reacting N-tert-butyl-4-tert-butylbenzamide with 2.2 molar equivalents of Me₃Al results in a different complex where an additional Me₃Al molecule is coordinated. researchgate.net

| Amide Precursor | Aluminum Reagent (Equivalents) | Resulting Complex Structure | Coordination Mode |

|---|---|---|---|

| This compound | Me₃Al (1) | Dimeric, eight-membered ring: {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂ | κ²-N,O |

| N-tert-butyl-4-tert-butylbenzamide | Me₃Al (1.1) | Pentacoordinated, dimeric compound | η²-(t-BuNC(R)(μ₂-O)) |

| N-tert-butyl-4-tert-butylbenzamide | Me₃Al (2.2) | Dinuclear complex with coordinated AlMe₃: [Me₂Al[η²-(t-BuNC(R)(μ₂-O))]AlMe₃] | η²-(t-BuNC(R)(μ₂-O)) |

The synthesis of aluminum–amidate complexes from this compound and organoaluminum reagents proceeds via a protonolysis reaction. researchgate.net This reaction involves the cleavage of the N-H bond of the amide by the alkyl group of the organoaluminum compound.

When this compound is treated with trimethylaluminium (Me₃Al), the acidic proton of the amide's N-H group reacts with one of the methyl groups from Me₃Al. This results in the elimination of methane (B114726) gas (CH₄) and the formation of an aluminum–amidate bond. nih.gov The reaction can be controlled by stoichiometry to produce complexes with varying ligand-to-metal ratios. For example, reacting one, two, or three equivalents of this compound with trimethylaluminium allows for the synthesis of {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂, [κ²-N,O-(t-BuNCOPh)]₂AlMe, and [κ²-N,O-(t-BuNCOPh)]₃Al, respectively. researchgate.net This method provides a straightforward and high-yield route to well-defined aluminum–amidate complexes. researchgate.net

Photochemical Transformations and Radical Mechanisms

This compound can be formed through photochemical pathways involving benzoyl radical intermediates. Upon UV irradiation, precursors such as benzil (B1666583) can undergo cleavage to form two benzoyl radicals. nih.gov These highly reactive acyl radicals can then participate in subsequent reactions to form the amide. nih.gov

In a typical mechanism, the photochemically generated benzoyl radical abstracts a hydrogen atom from a suitable donor. In the context of this compound synthesis, the benzoyl radical would react with a tert-butylamine (B42293) source. This could involve the abstraction of a hydrogen atom from the nitrogen of tert-butylamine, followed by radical combination to form the N-C bond of the final amide product. The efficiency of such photochemical reactions is described by the quantum yield, which measures the number of molecules of product formed per photon absorbed. msu.edu

Imine formation can occur if aldehyde species, such as benzaldehyde, are present in the reaction mixture. Benzaldehyde can be formed as a byproduct from the benzoyl radical intermediates. This aldehyde can then react with the tert-butylamine present in a condensation reaction to form N-benzylidene-tert-butylamine, an imine. harvard.edu This reaction pathway competes with the desired radical combination process, consuming the amine reagent and potentially other intermediates, thereby reducing the efficiency of this compound formation. The presence of radical inhibitors or traps can also completely shut down the desired product formation. uni-regensburg.de

Rearrangement Reactions (e.g., Oxaziridine (B8769555) Rearrangement to Amides)

A significant rearrangement reaction involving the formation of this compound is the conversion from a corresponding oxaziridine. acs.orgmdpi.com Oxaziridines, which are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon, can undergo rearrangement to form more stable amide structures. wikipedia.org This transformation is a synthetically valuable process for generating amides from carbonyl precursors via an oxaziridine intermediate. mdpi.com

The rearrangement of 2-tert-butyl-3-phenyloxaziridine (B1200780) to this compound represents a key example of this reaction class. The process can be catalyzed by transition metals. acs.org One of the earliest documented instances of a transition-metal-catalyzed rearrangement of an oxaziridine to an amide involved treating 2-tert-butyl-3-phenyloxaziridine with catalytic ammonium (B1175870) iron(II) sulfate (B86663) in water, which resulted in the formation of this compound. acs.org

More recent procedures have utilized iron(III) sulfate in an aqueous medium. rsc.org The general mechanism involves the formation of the oxaziridine from an aldehyde (benzaldehyde) and an N-alkylamine (tert-butylamine). rsc.org The subsequent rearrangement to the amide is often promoted by a catalyst at an elevated temperature. rsc.org While oxaziridines can also rearrange to nitrones, the formation of the amide is a distinct and important pathway. wikipedia.org

Detailed research findings on the synthesis of this compound via oxaziridine rearrangement are presented below.

Table 1. Synthesis of this compound via Oxaziridine Rearrangement

Computational and Spectroscopic Deep Dive into this compound

The study of this compound, a notable secondary amide, has been significantly advanced through the integration of computational chemistry and sophisticated spectroscopic techniques. These methodologies provide a molecular-level understanding of the compound's structure, reactivity, and the intricate mechanisms governing its formation and behavior. This article explores the key research findings in these areas, focusing on the application of Density Functional Theory (DFT), conformational analysis, solvent effect modeling, and advanced spectroscopic characterization.

Biological Activity Research and Medicinal Chemistry Applications of N Tert Butylbenzamide Derivatives

Investigations into Therapeutic Potential

The inherent chemical properties of the N-tert-Butylbenzamide structure have prompted extensive research into its therapeutic applications. The amide linkage provides stability, while the tert-butyl group influences lipophilicity and steric interactions with biological targets. Modifications to the benzoyl ring allow for the fine-tuning of electronic and pharmacokinetic properties, making this class of compounds a fertile ground for drug discovery.

Recent studies have focused on the anticancer potential of this compound derivatives, particularly against human colon carcinoma HCT-116 cells. One area of investigation involves derivatives of gallic acid, a natural phenolic compound known to inhibit cancer cell proliferation. ui.ac.idorientjchem.org In one such study, researchers synthesized a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives from gallic acid and evaluated their cytotoxic effects. ui.ac.id

The derivative 3,4,5-trihydroxy-N-tert-butyl-benzamide (6) demonstrated notable anticancer activity against HCT-116 cells, with an IC₅₀ value of 0.16 µM. orientjchem.org This indicates a potent inhibitory effect on cell growth. The study compared this and other N-alkyl-benzamide derivatives to the parent compound, gallic acid, and the standard chemotherapeutic drug, doxorubicin. While none of the synthesized derivatives surpassed the potency of doxorubicin (IC₅₀: 0.001 µM), the N-tert-butyl derivative was significantly more potent than the N-butyl derivative (IC₅₀: 3.56 µM), suggesting that the branched alkyl chain enhances anticancer activity. orientjchem.org The strongest effect among the synthesized compounds was observed in 3,4,5-trihydroxy-N-hexyl-benzamide (7), with an IC₅₀ value of 0.07 µM. ui.ac.idorientjchem.org These findings highlight that modifying the N-alkyl substituent is a critical strategy for optimizing the anticancer properties of these benzamide (B126) derivatives. orientjchem.org

| Compound | IC₅₀ (µM) |

|---|---|

| Gallic Acid | 0.05 ui.ac.idorientjchem.org |

| Doxorubicin (Positive Control) | 0.001 ui.ac.idorientjchem.org |

| 3,4,5-trihydroxy-N-butyl-benzamide (4) | 3.56 orientjchem.org |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide (5) | 1.34 orientjchem.org |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide (6) | 0.16 orientjchem.org |

| 3,4,5-trihydroxy-N-hexyl-benzamide (7) | 0.07 ui.ac.idorientjchem.org |

The benzamide scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for their antimicrobial properties. Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. mdpi.com

In a study investigating novel benzamide derivatives, several compounds showed significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, compound 5a (4-hydroxy-N-phenylbenzamide) exhibited excellent activity against both strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Similarly, compounds 6b (N-(p-tolyl)benzamide) and 6c (N-(4-bromophenyl)benzamide) showed strong activity against E. coli (MIC 3.12 µg/mL) and B. subtilis (MIC 6.25 µg/mL), respectively. nanobioletters.com While these specific examples are not N-tert-butyl derivatives, they demonstrate the potential of the broader N-substituted benzamide class as a foundation for developing new antimicrobial drugs. nanobioletters.comnih.gov The unique 3-methoxybenzamide pharmacophore, in particular, has been identified as a promising lead for candidates against Gram-positive bacteria. nih.gov

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | ||

|---|---|---|---|---|

| B. subtilis | E. coli | B. subtilis | E. coli | |

| 5a (4-hydroxy-N-phenylbenzamide) | 25 | 31 | 6.25 | 3.12 |

| 6b (N-(p-tolyl)benzamide) | - | 24 | - | 3.12 |

| 6c (N-(4-bromophenyl)benzamide) | 24 | - | 6.25 | - |

A family of benzamide compounds, including this compound derivatives, has been identified as having strong therapeutic potential for neurodegenerative disorders such as Parkinson's disease. google.comgoogle.com Research has focused on their neuroprotective effects, particularly their ability to counteract mitochondrial dysfunction, a key factor in the pathology of Parkinson's disease. google.com

The activity of these compounds has been evaluated in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a standard preclinical model that mimics the dopamine depletion seen in Parkinson's disease. google.com Specific derivatives, such as N-tert-butyl 4-nitrobenzamide, have shown a strong ability to prevent the MPTP-induced reduction of dopamine levels. google.com This protective action suggests that these compounds could slow the progressive loss of central nervous system function associated with the disease. google.com The utility of these benzamides as neuroprotective agents highlights the versatility of this chemical scaffold in addressing a range of complex medical conditions. google.comgoogle.com

Role as a Building Block in Pharmaceutical Synthesis

Beyond its own therapeutic potential, the this compound framework is a valuable starting point for the synthesis of more elaborate and targeted bioactive molecules. Its chemical stability and the synthetic accessibility of its derivatives make it an ideal precursor in medicinal chemistry.

The this compound core is frequently used as a foundational element in the synthesis of larger, more complex molecules. For example, it has been used as a starting material in reactions mediated by tert-butyl nitrite to produce other chemical entities like N-nitrosoamides and carboxylic acids. acs.org This demonstrates its utility as a versatile chemical intermediate.

In another application, the related structure tert-butyl 2-aminophenylcarbamate, which contains a similar amide linkage, serves as a key building block for a series of new anti-inflammatory agents. researchgate.netnih.gov By condensing this precursor with various substituted carboxylic acids, researchers have synthesized a library of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, leveraging the core structure to create a diverse range of compounds for biological screening.

The this compound scaffold is highly amenable to chemical modification to enhance the potency and selectivity of drug candidates. The synthesis of various derivatives allows for a systematic investigation of how different functional groups impact biological activity. nih.gov For example, in the development of anti-inflammatory agents, various substituents were added to the benzoyl portion of the tert-butyl 2-(substituted benzamido)phenylcarbamate molecule. researchgate.netnih.gov

This strategy of structural modification led to the discovery of compounds with significantly improved anti-inflammatory activity compared to parent structures. researchgate.net This process of optimization is central to modern drug development. Similarly, the anticancer research on gallic acid derivatives showed that altering the N-alkyl group from a linear chain (N-butyl) to a branched, sterically hindered group (N-tert-butyl) dramatically influenced cytotoxic potency against HCT-116 cancer cells. orientjchem.org Such studies underscore the importance of the this compound scaffold as a tunable platform for optimizing the therapeutic profile of bioactive molecules.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR analyses explore the impact of modifying different parts of the molecule, such as the tert-butyl group, the benzamide ring, and the amide linker. These studies aim to optimize potency, selectivity, and pharmacokinetic properties by systematically altering the compound's architecture and observing the resulting changes in its interaction with biological targets.

The nature of the alkyl group attached to the amide nitrogen significantly influences the biological profile of benzamide derivatives, primarily by altering properties like lipophilicity and steric hindrance. This is well-illustrated in studies of N-alkyl gallamides, which are derivatives of gallic acid.

Research on the anticancer effects of gallic acid derivatives has shown that the structure of the N-alkyl substituent is a key determinant of cytotoxicity. A comparative study on a panel of N-alkyl gallamides against the MCF-7 breast cancer cell line revealed that N-tert-butyl gallamide, which features a branched alkyl chain, possesses potent cytotoxic activity. researchgate.net In-vitro tests demonstrated that N-tert-butyl gallamide had a higher cytotoxic effect compared to analogues with less branched chains like N-isoamyl gallamide. researchgate.net The bulky, branched tert-butyl group can enhance binding to hydrophobic pockets in target proteins and can influence the molecule's ability to cross cell membranes. Specifically, N-tert-butyl gallamide showed stronger cytotoxicity against MCF-7 cells than the parent compound, gallic acid, and was comparable to some standard chemotherapeutic agents. researchgate.net The protective effects of gallic acid derivatives in cellular systems depend on both their antioxidant capacities and their hydrophobicity, a property directly modulated by the alkyl chain. nih.gov

Table 1: Cytotoxicity of N-Alkyl Gallamide Derivatives against MCF-7 Cells

| Compound | Alkyl Group | IC50 (µg/mL) |

|---|---|---|

| N-tert-butyl gallamide | Branched (tert-butyl) | 2.1 |

| N-hexyl gallamide | Linear (hexyl) | 3.5 |

This table is based on data presented in referenced research studies. researchgate.net

The placement of substituents on either the aryl ring or the amide group of this compound derivatives can profoundly affect their efficacy by altering electronic properties and spatial conformation. These changes directly influence the molecule's ability to interact with biological targets, including metalloenzymes where coordination with a metal ion is crucial for inhibition.

The electronic effect of substituents on the aryl (benzamide) ring plays an important role in the stability of metal-ligand complexes. Studies on related ligand systems have shown that electron-donating groups on the aromatic ring tend to increase the electron density on the coordinating atoms (in this case, the amide oxygen), thereby enhancing the stability of the resulting metal complex. researchgate.net Conversely, electron-withdrawing groups decrease stability. researchgate.net In the context of this compound, a substituent at the para-position of the aryl ring would primarily exert an electronic effect, while a substituent at the ortho-position would also introduce a steric influence that could affect the conformation of the amide bond and its availability for coordination.

Computational methods are invaluable tools for elucidating SAR and guiding the rational design of novel this compound derivatives. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling allow researchers to predict and rationalize the biological activity of compounds before their synthesis. nih.govmdpi.com

Molecular docking simulates the interaction between a ligand and the binding site of a target protein, predicting the preferred binding pose and estimating the strength of the interaction. nih.gov This approach can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. For example, docking studies on substituted benzamide ligands helped explain how steric crowding between the ligand and a specific amino acid residue in a receptor could be mitigated by certain substitutions, thereby enhancing binding affinity. nih.gov Such insights are crucial for designing derivatives with improved potency.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjddtonline.info By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify the key structural features that govern efficacy. This information provides a roadmap for designing new analogues with enhanced activity. For this compound derivatives, these computational strategies can accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Pharmacokinetic and Pharmacodynamic Assessment Methodologies for Therapeutic Candidates

The evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic candidates, such as this compound derivatives, is a critical component of the drug development process. These assessments provide essential information on how the body affects the drug (PK) and how the drug affects the body (PD), which is vital for determining the potential efficacy and safety of a new compound. While specific PK/PD data for this compound is not extensively available in the public domain, the general methodologies for assessing such small molecule drug candidates are well-established.

Pharmacokinetic (PK) Assessment

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

In Vitro ADME Assays: The initial assessment of a compound's PK profile typically begins with a series of in vitro assays. wuxiapptec.comselvita.comadmescope.comwuxiapptec.com These assays provide early insights into the drug-like properties of a candidate and help in the selection of the most promising compounds for further development. wuxiapptec.comselvita.comadmescope.comwuxiapptec.com Key in vitro ADME assays include:

Solubility: Determining the solubility of a compound is crucial as it affects its absorption.

Permeability: Assays using cell-based models, such as Caco-2 cells, are used to predict the intestinal absorption of orally administered drugs.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to identify the rate of metabolism and the enzymes involved, primarily cytochrome P450 (CYP) enzymes.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is determined, as only the unbound fraction is generally considered pharmacologically active. admescope.com

CYP Inhibition and Induction: These assays assess the potential for a compound to inhibit or induce CYP enzymes, which is a major cause of drug-drug interactions.

In Vivo Pharmacokinetic Studies: Compounds that show promise in in vitro assays are then evaluated in animal models to understand their behavior in a whole organism. nih.govnih.govdovepress.comtandfonline.com These studies involve administering the drug to animals (e.g., mice or rats) and collecting blood samples at various time points to measure the drug concentration. nih.govnih.govdovepress.comtandfonline.com The key PK parameters derived from these studies are:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Pharmacodynamic (PD) Assessment

Pharmacodynamics involves the study of the biochemical and physiological effects of a drug on the body. For anticancer agents, this includes assessing their impact on the tumor and on biomarkers related to the drug's mechanism of action.

Pharmacodynamic Biomarker Analysis: The use of pharmacodynamic biomarkers is essential for understanding if a drug is engaging its target and exerting the desired biological effect. nih.govnih.govaacrjournals.orgaacrjournals.orgveedalifesciences.com In the context of anticancer drugs, PD biomarkers can be used to:

Confirm Target Engagement: Measuring the modulation of the drug's target in tumor tissue or surrogate tissues.

Assess Downstream Effects: Analyzing the levels of proteins or other molecules that are affected by the drug's activity, such as markers of cell proliferation or apoptosis. aacrjournals.org

Guide Dose Selection: Establishing a relationship between the drug dose and the biological response to determine the optimal dose for clinical trials. aacrjournals.org

PK/PD Modeling: The integration of pharmacokinetic and pharmacodynamic data through mathematical modeling is a powerful tool in drug development. nih.govascopubs.orgnih.govresearchgate.netascopubs.org PK/PD models can describe the relationship between drug exposure and the pharmacological response, helping to:

Predict Clinical Efficacy: By establishing a link between drug concentration and a desired effect (e.g., tumor growth inhibition), these models can help predict the clinical outcome. nih.gov

Optimize Dosing Regimens: PK/PD modeling can simulate different dosing schedules to identify the one that is most likely to be effective and well-tolerated. nih.govascopubs.org

Inform Clinical Trial Design: These models can be used to set appropriate dose levels and sampling schedules for clinical studies.

| Parameter | Description |

|---|---|

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| t1/2 | Half-life |

| AUC | Area under the plasma concentration-time curve |

| Bioavailability | Fraction of administered drug that reaches systemic circulation |

Supramolecular Chemistry and Intermolecular Interactions of N Tert Butylbenzamide

N-tert-Butylbenzamide, a secondary amide, engages in a range of non-covalent interactions that dictate its behavior in different chemical environments. Its molecular structure, featuring a hydrogen bond donor (N-H group), a hydrogen bond acceptor (C=O group), an aromatic phenyl ring, and a bulky tert-butyl group, allows for the formation of supramolecular assemblies and complex interactions with solvent molecules. The interplay of these features, particularly hydrogen bonding and steric effects, has been a subject of detailed physicochemical investigation.

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for N-tert-Butylbenzamide Functionalization

The direct functionalization of otherwise inert C-H bonds on the this compound scaffold represents a highly efficient strategy for molecular diversification. uva.nl Future efforts will likely focus on creating novel catalytic systems that offer greater precision, efficiency, and sustainability.

Transition metals such as palladium, rhodium, and ruthenium are central to these advancements, enabling reactions like arylation, alkenylation, and annulation. mdpi.com A primary challenge is the development of catalysts for the functionalization of non-activated C(sp³)-H bonds, which are significantly less reactive than their C(sp²)-H counterparts. uva.nl Research is moving towards the design of sophisticated ligands that can accelerate the C-H bond cleavage step, which is often the rate-limiting and selectivity-determining part of the reaction. uva.nl

Furthermore, the development of transient and catalytic directing groups is an emerging strategy to enhance step- and atom-economy. nih.gov Unlike traditional methods that require the installation and subsequent removal of a directing group, a catalytic tether would temporarily bind to the substrate, guide the catalyst to a specific C-H bond, and then dissociate, streamlining the synthetic process. nih.gov Dual catalytic systems, potentially combining transition metal catalysis with photoredox catalysis, also offer promising avenues for activating C-H bonds that are otherwise difficult to functionalize. umich.edu

Advanced Mechanistic Insights into Complex Reactions and Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. Future research will increasingly employ a combination of experimental and theoretical methods to elucidate the intricate steps of catalytic cycles involving this compound. researchgate.net Techniques such as kinetic analysis, isotope effect studies, and in-situ spectroscopy can identify reactive intermediates and determine rate-limiting steps. uva.nluq.edu.au

For instance, in transition-metal-catalyzed cross-coupling reactions, mechanistic studies can clarify the roles of ligands, additives, and the oxidation states of the metal center throughout the catalytic cycle. mdpi.comresearchgate.net Theoretical studies, particularly density functional theory (DFT) calculations, are becoming indispensable for mapping out potential energy surfaces, rationalizing observed selectivity, and predicting the outcomes of new catalyst-substrate combinations. umich.edu This detailed mechanistic knowledge is essential for overcoming challenges such as catalyst deactivation, substrate scope limitations, and harsh reaction conditions that currently hinder the broader application of certain C-H functionalization methods. uva.nluq.edu.au

Design and Synthesis of Next-Generation Therapeutic Agents with Enhanced Efficacy and Selectivity

The N-tert-butyl amide moiety is a recognized pharmacophore present in several approved drugs. researchgate.net This highlights the potential of the this compound scaffold in medicinal chemistry. Future work will focus on the rational design and synthesis of novel derivatives with improved therapeutic profiles. By modifying the benzamide core, researchers can fine-tune the molecule's pharmacological properties to enhance potency and reduce off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, research on N-substituted benzamide derivatives as potential antitumor agents has shown that substituents on the phenyl ring are critical for anti-proliferative activity. nih.gov Similarly, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrated promising anti-inflammatory activity, with specific substitutions leading to efficacy comparable to the standard drug indomethacin. nih.govresearchgate.net Other research has explored N-phenylbenzamide derivatives as agents targeting kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. nih.gov These studies provide a blueprint for designing next-generation agents with optimized efficacy and selectivity for their respective biological targets.

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental validation is accelerating progress in chemical synthesis and drug discovery. nih.gov This integrated approach is particularly valuable for research involving this compound. Computational techniques can predict molecular properties, model complex reaction pathways, and simulate interactions between a potential drug molecule and its biological target. nih.gov

In drug design, in silico molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, saving considerable time and resources. In reaction development, computational modeling can provide atomistic-level mechanistic pictures of catalytic processes, helping to explain experimental observations and guide the design of more effective catalysts. umich.edunih.gov The iterative cycle of computational prediction followed by experimental verification provides a powerful paradigm for developing a deeper, more predictive understanding of the chemistry and biology of this compound and its derivatives. nih.gov

Exploration of New Biological Targets and Disease Indications for this compound Derivatives

A significant future direction is the systematic screening of this compound derivatives against a wider array of biological targets to uncover novel therapeutic opportunities. The structural versatility of the scaffold allows for the creation of diverse chemical libraries suitable for high-throughput screening campaigns.

Current research has already identified promising activities. For instance, derivatives have been investigated as inhibitors of histone deacetylases (HDACs) for cancer therapy and as agents targeting the mitochondrial DNA of kinetoplastid parasites. nih.govnih.gov The latter target is particularly interesting as the AT-rich nature of kinetoplast DNA makes it a selective binding site for certain small molecules. nih.gov By exploring new targets, such as kinases, proteases, or ion channels, and testing for activity in different disease models (e.g., neurodegenerative, metabolic, or infectious diseases), the full therapeutic potential of the this compound scaffold can be explored. Identifying the specific molecular target of a bioactive compound is a crucial step that enables mechanism-of-action studies and facilitates the rational optimization of lead compounds into clinical candidates. mdpi.com

Q & A

Q. What are the standard synthetic routes for N-tert-Butylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via the reaction of tert-butylamine with benzoyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. Key steps include:

- Dissolving tert-butylamine in dichloromethane under inert conditions.

- Dropwise addition of benzoyl chloride with stirring at 0–5°C to control exothermicity.

- Post-reaction purification via recrystallization (e.g., using ethanol/water) and characterization by NMR and mass spectrometry to confirm structure and purity .

- Optimization parameters: Adjusting solvent polarity (e.g., THF vs. DCM), stoichiometric ratios, and reaction time (typically 4–6 hours) to enhance yield (reported 70–85%) .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C spectra with reference data from PubChem (CAS 35306-56-0) or CAS Common Chemistry .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z: 191.27 for [M+H]) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (literature range: 98–100°C) and thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Research Questions

Q. How do structural analogs of this compound (e.g., halogenated derivatives) differ in reactivity and biological activity?

- Methodological Answer :

- Comparative Design : Synthesize analogs like N-tert-Butyl-3-chlorobenzamide or N-tert-Butyl-4-fluorobenzamide and compare:

- Electronic Effects : Use Hammett constants to predict substituent influence on reaction rates (e.g., Cl as electron-withdrawing vs. tert-butyl as electron-donating) .

- Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli or S. aureus) and correlate with substituent position. For example, 3-chloro derivatives show enhanced activity due to increased lipophilicity .

- Data Contradictions : If conflicting bioactivity arises (e.g., higher potency in vitro vs. in vivo), perform pharmacokinetic studies (e.g., metabolic stability via liver microsomes) to identify degradation pathways .

Q. What strategies resolve contradictory data in catalytic amidation reactions involving this compound?

- Methodological Answer :

- Root-Cause Analysis :

Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., acyl chloride intermediates).

Parameter Screening : Test solvent effects (polar aprotic vs. non-polar), catalyst loadings (e.g., DMAP vs. pyridine), and temperature gradients .

- Case Study : If yields drop at higher scales, investigate mixing efficiency (e.g., Reynolds number in reactors) or byproduct formation (e.g., tert-butylamine hydrochloride precipitation) .

Q. How can computational methods guide the design of this compound derivatives for targeted applications?

- Methodological Answer :

- In Silico Tools :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger Suite.

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Validation : Correlate computational predictions with experimental results (e.g., IC values from enzyme assays) to refine models .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Answer :

- Documentation : Follow COSHH guidelines and provide detailed SOPs for reaction setup, including inert atmosphere protocols (N/Ar) and moisture control.

- Batch Records : Log raw material sources (e.g., Sigma-Aldrich vs. TCI America) and lot numbers to trace impurities.

- Open Data : Deposit spectral data in public repositories (e.g., PubChem, Zenodo) with accession codes for peer validation .

Q. How should researchers address discrepancies in thermal stability data for this compound?

- Answer :

- Standardized Testing : Use calibrated DSC/TGA instruments (e.g., TA Instruments Q20) under identical heating rates (e.g., 10°C/min) and purge gases (N).

- Inter-Lab Collaboration : Share samples with independent labs to verify decomposition onset temperatures (reported 220–230°C) and identify instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。